Pasireotide diaspartate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

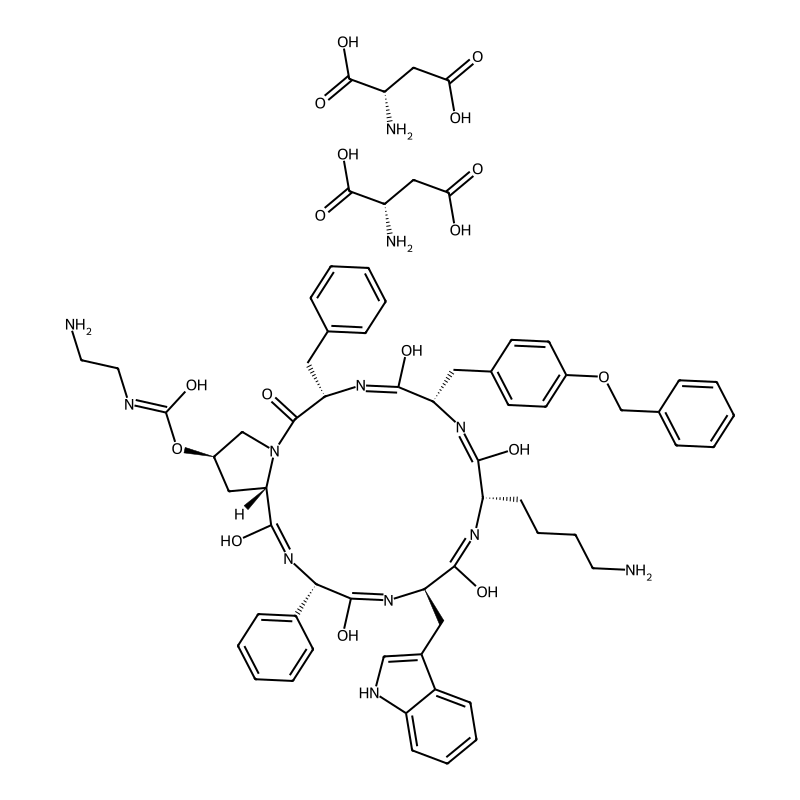

Pasireotide diaspartate is a synthetic compound derived from the cyclic hexapeptide pasireotide, which mimics the activity of somatostatin, a hormone that regulates various physiological processes. It is marketed as a diaspartate salt under the brand name Signifor and is primarily used in treating Cushing's disease, a condition characterized by excessive cortisol production. The chemical structure of pasireotide diaspartate consists of 66 carbon atoms, 80 hydrogen atoms, 12 nitrogen atoms, and 17 oxygen atoms, with a molecular weight of approximately 1313.41 g/mol .

Pasireotide diaspartate acts by mimicking the effects of somatostatin. It binds to somatostatin receptors on various cells, including those in the pituitary gland. This binding inhibits the release of hormones such as growth hormone, adrenocorticotropic hormone (ACTH), and glucagon-like peptide-1 (GLP-1) []. In Cushing's disease, excessive ACTH production by the pituitary gland stimulates the adrenal glands to produce too much cortisol. By inhibiting ACTH release, pasireotide diaspartate helps to control cortisol levels [].

Pasireotide diaspartate is generally well-tolerated, but common side effects include diarrhea, nausea, abdominal pain, and headache.

- Toxicity: Studies suggest moderate acute toxicity in animals.

- Flammability: Not flammable

- Reactivity: No significant reactivity concerns reported

Treatment for Cushing's Disease:

- Somatostatin Receptor Agonist: Pasireotide diaspartate functions as a somatostatin receptor agonist. Somatostatin is a naturally occurring hormone that inhibits the release of various hormones, including ACTH (adrenocorticotropic hormone). In Cushing's disease, a pituitary tumor produces excess ACTH, which in turn stimulates the adrenal glands to produce too much cortisol (a steroid hormone). Pasireotide diaspartate binds to somatostatin receptors, mimicking the effects of somatostatin and thereby reducing ACTH secretion. This can lead to a decrease in cortisol levels and an improvement in Cushing's disease symptoms [].

- Tumor Volume Reduction: Studies have shown that Pasireotide diaspartate may not only control hormone production but also potentially shrink pituitary tumors associated with Cushing's disease. Research suggests that after 24 months of treatment, a significant percentage of patients experienced a reduction in tumor volume [].

Potential for Other Applications:

There is limited but ongoing scientific research exploring the potential of Pasireotide diaspartate for other conditions. Some areas of investigation include:

- Acromegaly: Acromegaly is a hormonal disorder caused by excess growth hormone production. Early-stage research suggests Pasireotide diaspartate might be effective in treating acromegaly, but more studies are needed [].

- Neuroendocrine Tumors: These are tumors that can arise in various parts of the body and can sometimes produce hormones. Scientific investigations are underway to determine if Pasireotide diaspartate might be beneficial in treating certain types of neuroendocrine tumors [].

Pasireotide exhibits significant biological activity by binding to somatostatin receptors, particularly subtype 5, leading to inhibition of adrenocorticotropic hormone secretion from the pituitary gland. This action helps reduce cortisol levels in patients with Cushing's disease. The compound also affects other hormonal pathways, influencing insulin secretion and gastrointestinal motility .

The synthesis of pasireotide diaspartate involves multiple steps:

- Solid-Phase Peptide Synthesis: The initial assembly of the peptide backbone occurs on a solid support using standard coupling reagents.

- Cyclization: The linear peptide is cyclized to form the cyclic structure characteristic of pasireotide.

- Salt Formation: The final step involves the formation of the diaspartate salt by reacting pasireotide with aspartic acid derivatives under controlled conditions .

Pasireotide diaspartate is primarily utilized in clinical settings for:

- Treatment of Cushing's Disease: It effectively lowers cortisol levels in patients who are not candidates for surgery or for those whose disease is resistant to other treatments.

- Research: Investigated for potential applications in other endocrine disorders due to its somatostatin-like activity .

Studies on pasireotide diaspartate have revealed interactions with various drugs and biological systems:

- Drug Interactions: Co-administration with drugs affecting cytochrome P450 enzymes may alter its metabolism and efficacy.

- Physiological Interactions: Its effects on glucose metabolism necessitate monitoring in diabetic patients as it can lead to hyperglycemia due to reduced insulin secretion .

Pasireotide diaspartate shares similarities with several other compounds that exhibit somatostatin-like activity or are used in similar therapeutic contexts. Below is a comparison highlighting its uniqueness:

Pasireotide diaspartate stands out due to its specific application in treating Cushing's disease and its unique receptor binding profile that provides enhanced efficacy over similar compounds.

IUPAC Nomenclature and Synonyms

Pasireotide diaspartate is formally designated as:

Cyclo[(2R)-2-phenylglycyl-D-tryptophyl-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-([[(2-aminoethyl)amino]carbonyl]oxy)-L-prolyl], L-aspartate (1:2) .

Key synonyms include:

Molecular Formula and Weight

The molecular formula and weight differ between the free base and diaspartate salt:

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Pasireotide (free base) | C₅₈H₆₆N₁₀O₉ | 1047.21 |

| Pasireotide diaspartate | C₆₆H₈₀N₁₂O₁₇ | 1313.4 |

The diaspartate salt incorporates two aspartate counterions, increasing the molecular weight by 266.19 g/mol compared to the free base .

Stereochemical Configuration and Chiral Center Identification

Chiral Centers and Absolute Configuration

Pasireotide contains seven chiral centers, synthesized as a single stereoisomer with defined absolute configuration :

- L-Proline (4R configuration)

- L-Phenylglycine (2R configuration)

- D-Tryptophan (indole side chain stereochemistry)

- L-Lysine (α-carbon configuration)

- O-Benzyl-L-Tyrosine (β-carbon configuration)

- L-Phenylalanine (α-carbon configuration)

- Aminoethylcarbamoyl-L-proline (4R configuration) .

Synthetic Control of Stereochemistry

The synthesis employs solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry to ensure stereochemical fidelity. Critical steps include:

- Coupling of D-Tryptophan to prevent racemization.

- Deprotection of lysine side chains using piperidine to maintain α-configuration .

Crystalline Form Characterization and Polymorphism Studies

Physical Properties of the Crystalline Form

Pasireotide diaspartate exists as a white to slightly greyish powder with:

- Solubility: Freely soluble in water; isotonic formulations exhibit pH 4.2 .

- pKa Values: 9.1 (aspartate) and 10.2 (free base) .

- Thermal Stability: Stable at -20°C for ≥4 years .

Polymorphism and Synthesis-Related Crystallization

While specific polymorphism studies are limited, the synthesis process involves:

- Lyophilization after ion-exchange with L-aspartic acid.

- Chromatographic purification to ensure monomeric crystalline form .

No polymorphic variants have been reported in clinical batches, though theoretical possibilities exist due to peptide flexibility .

Salt Formation Mechanism: Diaspartate Counterion Interactions

Role of Diaspartate in Salt Formation

The diaspartate salt is formed via ion exchange with L-aspartic acid, where two aspartate anions neutralize the protonated lysine and aminoethylcarbamoyl groups in pasireotide. This enhances:

- Solubility: Diaspartate’s ionic nature improves aqueous solubility compared to the free base .

- Stability: Counterion interactions reduce peptide self-association and degradation .

Structural Basis of Counterion Interactions

Key interactions include:

Solid-Phase Peptide Synthesis Optimization Strategies

Solid-phase peptide synthesis represents the predominant methodology for pasireotide diaspartate production, requiring sophisticated optimization approaches to achieve pharmaceutical-grade purity and yield [1]. The synthesis involves sequential addition of amino acids on solid-phase supports, followed by cyclization and salt formation processes [6]. Modern optimization strategies focus on maximizing coupling efficiency while minimizing side reactions and impurity formation [8].

Resin Selection and Loading Optimization

The choice of solid support significantly influences synthesis outcomes for pasireotide diaspartate [9]. Polymer resins demonstrate superior performance compared to traditional supports, with controlled pore glass achieving optimal loading densities of 0.1-0.3 millimoles per gram [11]. Low loading resins prevent aggregation phenomena that commonly occur during hexapeptide synthesis [50]. Wang resin and hydroxymethyl resins provide excellent anchoring points for the carboxy-terminal amino acid attachment [9].

Coupling Efficiency Enhancement Protocols

Coupling efficiency optimization requires careful consideration of reagent stoichiometry and reaction conditions [48]. Double coupling strategies have proven essential for achieving greater than 99% coupling efficiency per amino acid incorporation [9]. The implementation of microwave-assisted coupling reactions reduces synthesis time while improving reaction completeness [10]. Monitoring systems utilizing ninhydrin testing enable real-time assessment of coupling efficiency throughout the synthesis process [48].

| Coupling Agent | Efficiency Range | Reaction Time | Temperature |

|---|---|---|---|

| PyAOP | 97-99% | 45-60 minutes | 25-40°C |

| HATU | 95-98% | 60-90 minutes | 25°C |

| DIPEA/DPPA | 92-96% | 120-180 minutes | 25°C |

Deprotection Optimization Methodologies

Fluorenylmethyloxycarbonyl deprotection protocols require precise optimization to prevent peptide degradation [10]. Twenty percent piperidine in dimethylformamide provides optimal deprotection conditions for pasireotide synthesis [1]. Ultra-efficient solid-phase peptide synthesis eliminates washing steps through controlled evaporation of deprotection bases, reducing overall synthesis time by up to 95% [10]. Headspace gas flushing technology prevents base condensation and maintains reaction environment purity [10].

Aggregation Prevention Strategies

Hexapeptide synthesis suffers from significant aggregation challenges that reduce coupling efficiency [47]. Statistical analysis reveals aggregation probability increases between the 8th and 15th positions from the carboxy-terminus [47]. Temperature elevation to 40-60°C effectively disrupts hydrogen bonding interactions responsible for peptide aggregation [50]. Pseudoproline building blocks incorporation at strategic positions prevents secondary structure formation during chain elongation [47].

Solution-Phase Fragment Condensation Approaches

Solution-phase fragment condensation offers significant advantages for pasireotide diaspartate synthesis through improved purification capabilities and reduced reagent consumption [1] [2]. This methodology enables intermediate purification steps that are impossible in solid-phase approaches, resulting in higher final product purity [12].

Fragment-Based Synthesis Design

The fragment condensation strategy divides pasireotide into two or three discrete fragments for independent synthesis and subsequent coupling [1]. Optimal fragmentation patterns utilize tripeptide and dipeptide segments to minimize steric hindrance during coupling reactions [2]. The 3+2+1 condensation strategy has demonstrated superior yields compared to sequential amino acid addition approaches [2] [23].

| Fragment Configuration | Overall Yield | Purity Achieved | Synthesis Time |

|---|---|---|---|

| 3+3 Fragments | 12-15% | >99.0% | 4-6 days |

| 3+2+1 Fragments | 15-18% | >99.5% | 3-4 days |

| 2+2+2 Fragments | 8-12% | >98.5% | 5-7 days |

Coupling Reagent Optimization

N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester coupling systems provide excellent results for fragment condensation reactions [2] [23]. These reagents eliminate the requirement for additional acid or base catalysts, simplifying purification procedures [2]. Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate demonstrates superior coupling efficiency for sterically hindered amino acid combinations [13].

Purification Advantages

Solution-phase synthesis enables chromatographic purification of intermediate fragments, removing truncated sequences and side products before final assembly [12]. Reversed-phase high-performance liquid chromatography provides baseline separation of closely related impurities [35]. Ion exchange chromatography effectively removes charged impurities and unreacted starting materials [35].

Natural Chemical Ligation Applications

Natural chemical ligation techniques enable efficient coupling of unprotected peptide fragments through cysteine-mediated reactions [15]. This approach reduces protecting group requirements and simplifies synthetic protocols [43]. Thioester-mediated ligation reactions proceed under mild aqueous conditions, preserving peptide integrity during coupling steps [43].

Macrocyclization Techniques for Hexapeptide Formation

Macrocyclization represents the most challenging aspect of pasireotide diaspartate synthesis, requiring specialized techniques to achieve efficient ring closure [20]. The 18-membered cyclic hexapeptide structure demands precise control of reaction conditions to favor intramolecular cyclization over intermolecular reactions [21].

Cyclization Site Selection

The proline1-phenylalanine6 peptide bond provides the optimal cyclization position for pasireotide synthesis due to reduced steric hindrance [2] [23]. This cyclization site minimizes conformational strain in the final macrocyclic structure [23]. Alternative cyclization positions between lysine and tyrosine residues have been explored but demonstrate lower efficiency [1].

Solution-Phase Macrocyclization Protocols

High dilution conditions (1-5 millimolar concentrations) prevent intermolecular side reactions during cyclization [16]. Diisopropylethylamine and diphenylphosphoryl azide in dimethylformamide provide effective cyclization conditions [1]. Modified Mitsunobu conditions using diisopropyl azadicarboxylate and triphenylphosphine achieve cyclization yields of 37-65% [16].

| Cyclization Method | Yield Range | Reaction Time | Temperature |

|---|---|---|---|

| DIPEA/DPPA | 45-60% | 4-8 hours | 25°C |

| Modified Mitsunobu | 37-65% | 2-4 hours | 25°C |

| HATU/HOBt | 55-75% | 6-12 hours | 25°C |

| PyAOP/HOAt | 60-80% | 3-6 hours | 25°C |

Mechanochemical Cyclization Approaches

Recent developments in mechanochemical peptide cyclization offer solvent-free alternatives to traditional methods [22]. Ball-milling techniques with quaternary ammonium chloride salts achieve comparable yields to solution-phase methods while eliminating organic solvent requirements [22]. Benzyltriethylammonium chloride provides optimal templating effects for hexapeptide cyclization [22].

On-Resin Macrocyclization Strategies

Solid-phase macrocyclization eliminates purification challenges associated with linear precursors [21]. Side-chain anchoring strategies enable cyclization while the peptide remains attached to the solid support [21]. Oxime resin methodology facilitates head-to-tail cyclization through controlled release conditions [5].

Cyclization Yield Optimization

Temperature control significantly affects cyclization efficiency, with optimal conditions varying between 25-40°C depending on the specific methodology [20]. Pseudoproline incorporation enhances cis-amide bond formation, promoting favorable cyclization geometries [16]. Reaction monitoring through high-performance liquid chromatography enables real-time optimization of cyclization conditions [20].

Diaspartate Salt Crystallization and Purification Protocols

The formation of pasireotide diaspartate salt represents a critical final step in the manufacturing process, requiring precise crystallization conditions to achieve pharmaceutical-grade purity [1] [31]. This process involves ion exchange with L-aspartic acid followed by controlled crystallization and purification procedures [6].

Salt Formation Methodology

Pasireotide free base undergoes treatment with two equivalents of aspartic acid in 30% acetonitrile aqueous solution [1]. The resulting peptide solution requires careful pH adjustment to optimize salt formation efficiency [31]. Freeze-drying procedures yield white fluffy material with purity exceeding 99.25% by high-performance liquid chromatography analysis [1].

Crystallization Optimization Parameters

Controlled crystallization conditions significantly impact final product quality and stability [33]. Temperature ramping protocols between 5-25°C provide optimal crystal growth rates [32]. Supersaturation levels must be carefully controlled to prevent rapid nucleation and subsequent crystal defects [29].

| Parameter | Optimal Range | Impact on Purity | Crystal Morphology |

|---|---|---|---|

| Temperature | 5-15°C | >99.5% | Uniform needles |

| pH | 6.5-7.5 | >99.0% | Prismatic |

| Concentration | 10-20 mg/mL | >98.5% | Irregular plates |

| Cooling Rate | 0.5-1.0°C/hour | >99.0% | Well-formed crystals |

Purification Protocol Development

Multi-step purification protocols combine chromatographic separation with crystallization techniques [35]. Initial ion exchange chromatography removes process-related impurities and achieves 96% purity [35]. Subsequent reversed-phase chromatography polishing steps increase purity to greater than 99.5% [35]. Final crystallization from acetonitrile-water systems provides pharmaceutical-grade material [1].

Analytical Characterization Methods

High-performance liquid chromatography remains the primary analytical method for purity determination [45]. Gradient elution systems using trifluoroacetic acid-acetonitrile mobile phases provide optimal separation of related impurities [46]. Mass spectrometry coupling enables molecular weight confirmation and impurity identification [49].

Counter-Ion Selection Considerations

Aspartate salts demonstrate superior stability compared to trifluoroacetate or hydrochloride alternatives [31]. The diaspartate form provides optimal lyophilization characteristics, yielding stable powder formulations [31]. Sodium salts offer advantages for peptides with acidic isoelectric points but demonstrate inferior crystallization properties for pasireotide [31].

Process Scale-Up Considerations

Industrial scale crystallization requires careful control of nucleation and growth kinetics [32]. Seeding strategies using pre-formed crystals enable reproducible batch-to-batch consistency [30]. Continuous crystallization processes offer advantages for large-scale production but require sophisticated process control systems [29].

Pasireotide diaspartate exhibits a distinctive solubility profile across various solvent systems, reflecting its complex cyclohexapeptide structure and ionic character as a diaspartate salt [1] [2] [3]. The compound demonstrates freely soluble characteristics in water with a solubility exceeding 10% weight by volume, indicating excellent aqueous compatibility [1] [2]. This high water solubility is attributed to the presence of two aspartate counterions, which enhance the hydrophilic character of the molecule through ionic interactions and hydrogen bonding with water molecules [3] [4].

In contrast, pasireotide diaspartate shows insoluble behavior in non-polar solvents such as n-octanol and acetonitrile [1]. This characteristic indicates minimal lipophilic partitioning ability, which is consistent with the compound's predominantly hydrophilic nature. The compound exhibits very slightly soluble properties in ethanol and acetone, while demonstrating sparingly soluble behavior in methanol [1] [2].

For organic solvent compatibility in analytical and research applications, pasireotide diaspartate shows soluble characteristics in dimethyl sulfoxide and dimethyl formamide, with approximate solubility values of 33 milligrams per milliliter [5]. When formulated in aqueous-organic solvent mixtures, such as ethanol:phosphate buffered saline in a 1:3 ratio, the compound maintains sparingly soluble characteristics with a solubility of approximately 0.25 milligrams per milliliter [5].

| Solvent System | Solubility Classification | Solubility Value | Reference |

|---|---|---|---|

| Water | Freely soluble | >10% w/v | Citation 1,8 |

| Ethanol | Very slightly soluble | Very slight | Citation 1,8 |

| Methanol | Sparingly soluble | Sparingly | Citation 1,8 |

| Acetone | Very slightly soluble | Very slight | Citation 1,8 |

| Acetonitrile | Insoluble | Insoluble | Citation 1 |

| n-Octanol | Insoluble | Insoluble | Citation 1 |

| DMSO | Soluble | ~33 mg/ml | Citation 2 |

| Ethanol:PBS (1:3) | Sparingly soluble | ~0.25 mg/ml | Citation 2 |

| Dimethyl formamide | Soluble | ~33 mg/ml | Citation 2 |

Thermal Stability and Degradation Kinetics

The thermal stability profile of pasireotide diaspartate demonstrates temperature-dependent degradation patterns following Arrhenius kinetics under controlled conditions [1] [6] [2]. At refrigerated storage conditions of 5 ± 3°C, the compound exhibits improved stability profiles compared to room temperature storage, making refrigerated conditions the recommended storage environment for finished pharmaceutical products [6] [2].

Long-term stability studies conducted under frozen conditions at temperatures ranging from -15°C to -25°C have established a validated shelf life of five years for the drug substance [1] [2]. These conditions represent the optimal storage environment for maintaining chemical integrity over extended periods. At -20°C, research-grade material demonstrates stability for at least four years when stored as a crystalline solid [5].

Room temperature storage at 25 ± 2°C results in measurable degradation, with kinetic studies revealing a time-dependent decrease in assay values [6] [2]. Accelerated stability testing at 30 ± 2°C with 70% relative humidity demonstrates increasing degradation trends, providing predictive data for shelf-life determination under stress conditions [6] [2].

Stress testing conditions at 40 ± 2°C and above induce significant degradation through multiple pathways, including hydrolysis, deamidation, and oxidation reactions [6] [2]. Forced degradation studies at temperatures exceeding 60°C facilitate rapid degradation for analytical method development and degradation pathway elucidation [1] [2].

| Temperature (°C) | Storage Condition | Stability Duration | Kinetic Behavior | Reference |

|---|---|---|---|---|

| -20 | Storage (Research) | ≥4 years (crystalline) | Minimal degradation | Citation 2 |

| -15 to -25 | Long-term storage (Drug substance) | 5 years (validated) | Arrhenius-controlled | Citation 1,8 |

| 5 ± 3 | Refrigerated storage | Improved stability | Slower degradation rate | Citation 6,8 |

| 25 ± 2 | Room temperature | Degradation observed | Measurable degradation | Citation 6,8 |

| 30 ± 2 | Accelerated testing | Increasing degradation | Accelerated kinetics | Citation 6,8 |

| 40 ± 2 | Stress testing | Significant degradation | Higher order kinetics | Citation 6,8 |

| 60+ | Forced degradation | Rapid degradation | Multiple pathways | Citation 1,8 |

pH-Dependent Stability in Aqueous Media

Pasireotide diaspartate exhibits pH-dependent stability characteristics that significantly influence its degradation pathways and kinetics in aqueous environments [3] [4] [7]. The compound has been formulated at pH 4.2 to achieve optimal chemical stability, representing a carefully optimized balance between stability and biocompatibility [3] [4].

Under strong acidic conditions (pH 1.0-2.0), the compound may experience potential hydrolysis of amide bonds through direct amide hydrolysis mechanisms [7]. This degradation pathway involves protonation of the amide nitrogen, making the carbonyl carbon more susceptible to nucleophilic attack by water molecules.

The pH range of 3.0-5.0 represents the optimal stability range for peptides, including pasireotide diaspartate [7]. Within this range, minimal cyclic imide formation occurs, reducing the likelihood of deamidation reactions. The formulation pH of 4.2 falls within this optimal range, providing maximum chemical stability while maintaining pharmaceutical acceptability [3] [4].

At near-neutral pH conditions (6.0-7.0), the compound exhibits moderate stability but faces increased risk of deamidation through succinimide intermediate formation [7]. Physiological pH conditions (7.4) present deamidation risks via cyclic imide intermediates, which can lead to the formation of isoaspartate residues and potential loss of biological activity [7].

Under mild alkaline conditions (pH 8.0-9.0), pasireotide diaspartate experiences increased deamidation and hydrolysis through enhanced nucleophilic attack mechanisms [7]. Strong alkaline conditions (pH >10.0) result in significant degradation through extensive peptide bond cleavage [7].

| pH Range | Stability Profile | Degradation Mechanism | Reference |

|---|---|---|---|

| 1.0 - 2.0 (Strong Acidic) | Potential hydrolysis of amide bonds | Direct amide hydrolysis | Citation 51 |

| 3.0 - 5.0 (Mild Acidic) | Optimal stability range for peptides | Minimal cyclic imide formation | Citation 51 |

| 4.2 (Formulation pH) | Formulated pH for maximum stability | Optimal chemical stability | Citation 24,31 |

| 6.0 - 7.0 (Near Neutral) | Moderate stability, risk of deamidation | Succinimide intermediate formation | Citation 51 |

| 7.4 (Physiological pH) | Physiological condition, deamidation risk | Deamidation via cyclic imide | Citation 51 |

| 8.0 - 9.0 (Mild Alkaline) | Increased deamidation and hydrolysis | Enhanced nucleophilic attack | Citation 51 |

| 10.0+ (Strong Alkaline) | Significant degradation expected | Extensive peptide bond cleavage | Citation 51 |

Partition Coefficient (LogP) and Lipophilicity Assessment

Pasireotide diaspartate exhibits predominantly hydrophilic characteristics, as evidenced by its insolubility in n-octanol and high water solubility [1] [8]. The compound's partition coefficient assessment reveals poor lipophilic partitioning ability, which significantly influences its pharmacokinetic properties and formulation requirements [1] [8].

The high water solubility exceeding 10% weight by volume combined with insolubility in octanol indicates an extremely low octanol-water partition coefficient [1]. This hydrophilic character necessitates specific formulation strategies to achieve optimal bioavailability and therapeutic efficacy [1] [8].

Despite its hydrophilic nature, pasireotide diaspartate demonstrates extensive tissue distribution with a volume of distribution exceeding 100 liters [8]. This apparent paradox is explained by the compound's high plasma protein binding of 88%, which facilitates distribution despite limited membrane permeability [8].

The compound's lipophilicity profile is further characterized by its compatibility with polar organic solvents such as dimethyl sulfoxide and dimethyl formamide, while showing limited solubility in less polar alcoholic solvents [5]. This selective solubility pattern reflects the molecule's amphiphilic nature, with distinct hydrophilic and lipophilic regions within its cyclohexapeptide structure [5].

For analytical applications, the compound's solubility characteristics in various organic solvents enable method development using reversed-phase chromatography with appropriate mobile phase compositions [9]. The ability to achieve quantitation at sub-nanogram per milliliter levels in biological matrices demonstrates the compound's compatibility with sensitive analytical methodologies [9].

| Parameter | Value/Classification | Implication | Reference |

|---|---|---|---|

| Water solubility | Freely soluble (>10% w/v) | High aqueous solubility | Citation 1,8,24 |

| Octanol solubility | Insoluble | Poor lipophilic partitioning | Citation 1 |

| DMSO solubility | Soluble (~33 mg/ml) | Good organic solvent compatibility | Citation 2 |

| Ethanol solubility | Very slightly soluble | Limited alcoholic solubility | Citation 1,8 |

| Plasma protein binding | 88% | High protein interaction | Citation 25 |

| Volume of distribution | >100 L | Extensive tissue distribution | Citation 25 |

| Predicted LogP (base) | Highly hydrophilic | Low membrane permeability | Citation 64,70 |

| Hydrophilic character | Predominantly hydrophilic | Requires formulation strategy | Citation 1,25 |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Wikipedia

FDA Medication Guides

Pasireotide Diaspartate

SOLUTION;SUBCUTANEOUS

RECORDATI RARE

01/15/2020

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Pasireotide (Signifor): Treatment of Adult Patients with Cushing Disease [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2015 Aug. Available from http://www.ncbi.nlm.nih.gov/books/NBK349174/ PubMed PMID: 26962592.

3: Cuevas-Ramos D, Fleseriu M. Pasireotide: a novel treatment for patients with acromegaly. Drug Des Devel Ther. 2016 Jan 11;10:227-39. doi: 10.2147/DDDT.S77999. eCollection 2016 Jan 11. Review. PubMed PMID: 26811671; PubMed Central PMCID: PMC4714742.

4: Wildemberg LE, Gadelha MR. Pasireotide for the treatment of acromegaly. Expert Opin Pharmacother. 2016;17(4):579-88. doi: 10.1517/14656566.2016.1146688. Epub 2016 Feb 17. Review. PubMed PMID: 26808354.

5: McKeage K. Pasireotide in Acromegaly: A Review. Drugs. 2015 Jun;75(9):1039-48. doi: 10.1007/s40265-015-0413-y. Review. PubMed PMID: 26017304.

6: Ceccato F, Scaroni C, Boscaro M. Clinical use of pasireotide for Cushing's disease in adults. Ther Clin Risk Manag. 2015 Mar 17;11:425-34. doi: 10.2147/TCRM.S37314. eCollection 2015 Mar 17. Review. PubMed PMID: 25834454; PubMed Central PMCID: PMC4370333.

7: Ben-Shlomo A. Pharmacotherapy for acromegaly: future role for pasireotide? Endocrinol Metab Clin North Am. 2015 Mar;44(1):35-41. doi: 10.1016/j.ecl.2014.10.004. Epub 2014 Nov 4. Review. PubMed PMID: 25732640.

8: Samson SL. Long-term medical treatment of cushing's disease with pasireotide: a review of current evidence and clinical experience. Exp Clin Endocrinol Diabetes. 2014 Sep;122(8):445-50. doi: 10.1055/s-0034-1376988. Epub 2014 Jul 8. Review. PubMed PMID: 25003365.

9: Trementino L, Cardinaletti M, Concettoni C, Marcelli G, Boscaro M, Arnaldi G. Up-to 5-year efficacy of pasireotide in a patient with Cushing's disease and pre-existing diabetes: literature review and clinical practice considerations. Pituitary. 2015 Jun;18(3):359-65. doi: 10.1007/s11102-014-0582-9. Review. PubMed PMID: 24952218.

10: Cohan P. Pasireotide and mifepristone: new options in the medical management of Cushing's disease. Endocr Pract. 2014 Jan;20(1):84-93. doi: 10.4158/EP13127.RA. Review. PubMed PMID: 24126229.

11: McKeage K. Pasireotide: a review of its use in Cushing's disease. Drugs. 2013 May;73(6):563-74. doi: 10.1007/s40265-013-0052-0. Review. PubMed PMID: 23605695.

12: Colao A, De Block C, Gaztambide MS, Kumar S, Seufert J, Casanueva FF. Managing hyperglycemia in patients with Cushing's disease treated with pasireotide: medical expert recommendations. Pituitary. 2014 Apr;17(2):180-6. doi: 10.1007/s11102-013-0483-3. Review. PubMed PMID: 23564338; PubMed Central PMCID: PMC3942628.

13: Feelders RA, de Herder WW, Neggers SJ, van der Lely AJ, Hofland LJ. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors. Drugs Today (Barc). 2013 Feb;49(2):89-103. doi: 10.1358/dot.2013.49.2.1915142. Review. PubMed PMID: 23462624.

14: Reznik Y, Bertherat J, Borson-Chazot F, Brue T, Chanson P, Cortet-Rudelli C, Delemer B, Tabarin A, Bisot-Locard S, Vergès B. Management of hyperglycaemia in Cushing's disease: experts' proposals on the use of pasireotide. Diabetes Metab. 2013 Feb;39(1):34-41. doi: 10.1016/j.diabet.2012.10.005. Epub 2012 Dec 8. Review. PubMed PMID: 23228667.

15: Shimon I, Rot L, Inbar E. Pituitary-directed medical therapy with pasireotide for a corticotroph macroadenoma: pituitary volume reduction and literature review. Pituitary. 2012 Dec;15(4):608-13. doi: 10.1007/s11102-012-0427-3. Review. PubMed PMID: 22918543.

16: Pedroncelli AM. Medical treatment of Cushing's disease: somatostatin analogues and pasireotide. Neuroendocrinology. 2010;92 Suppl 1:120-4. doi: 10.1159/000314352. Epub 2010 Sep 10. Review. PubMed PMID: 20829632.

17: Arnaldi G, Boscaro M. Pasireotide for the treatment of Cushing's disease. Expert Opin Investig Drugs. 2010 Jul;19(7):889-98. doi: 10.1517/13543784.2010.495943. Review. PubMed PMID: 20533892.

18: Schmid HA. Pasireotide (SOM230): development, mechanism of action and potential applications. Mol Cell Endocrinol. 2008 May 14;286(1-2):69-74. Epub 2007 Sep 19. Review. PubMed PMID: 17977644.